molecular formula C17H29NO2S B7459584 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide

Cat. No.: B7459584
M. Wt: 311.5 g/mol
InChI Key: XAXQXWKQCHXPEP-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of three methyl groups attached to the benzene ring and two isobutyl groups attached to the sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzene followed by the introduction of the N,N-bis(2-methylpropyl) groups. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve sulfonation. Subsequent steps involve the reaction with isobutylamine under controlled temperature and pressure conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s hydrophobic regions may interact with lipid membranes, influencing cell permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethyl-N-phenylaniline: Similar in structure but lacks the sulfonamide group.

    2,4,6-trimethyl-1,3-phenylenediamine: Contains amine groups instead of sulfonamide.

    N,N’-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide: Shares the sulfonamide functional group but has a different core structure.

Uniqueness

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzene-1-sulfonamide is unique due to its combination of methyl groups, isobutyl groups, and the sulfonamide functional group

Properties

IUPAC Name

2,4,6-trimethyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2S/c1-12(2)10-18(11-13(3)4)21(19,20)17-15(6)8-14(5)9-16(17)7/h8-9,12-13H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXQXWKQCHXPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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